molecular formula C31H36N4O2S B1192727 (1R,3S)-N-[2-(cyclopentanecarbonylamino)-1,3-benzothiazol-6-yl]-3-(2-naphthylmethylamino)cyclohexanecarboxamide

(1R,3S)-N-[2-(cyclopentanecarbonylamino)-1,3-benzothiazol-6-yl]-3-(2-naphthylmethylamino)cyclohexanecarboxamide

Cat. No. B1192727
M. Wt: 528.72
InChI Key: LBZWQCAELRJFIJ-RPBOFIJWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

FTR1335 is a CaNMT inhibitor (IC50 = 0.49 nM) with good fungal selectivity. CaNMT inhibitors are fungicidal and show antifungal activity against Candida (especially fluconazole-resistant strains). They function by inhibiting N-myristoyltransferase (NMT), which catalyzes the transfer of a C14 fatty acif from myristoyl-CoA to the N-terminal of glycine in many fungal proteins. Without this process, fungi can die. This process also occurs in humans, and as such selectivity is an important characteristic of these drugs.

Scientific Research Applications

Antifungal Activity

(1R,3S)-N-[2-(cyclopentanecarbonylamino)-1,3-benzothiazol-6-yl]-3-(2-naphthylmethylamino)cyclohexanecarboxamide, known as FTR1335, has been identified as a potent inhibitor of Candida albicans N-myristoyltransferase. This enzyme is essential for fungal viability, and the inhibition by FTR1335 occurs in a dose-dependent manner, demonstrating strong antifungal activity in vitro (Ebara et al., 2005).

Anticancer Properties

A derivative of this compound, based on 2-methyl-4-nitro-2H-pyrazole-3-carboxylic acid[2-(cyclohexanecarbonylamino)benzothiazol-6-yl]amide, has shown selective cytotoxicity against tumorigenic cell lines. This indicates potential applications in cancer treatment, especially considering its in vivo inhibitory effect on tumor growth (Yoshida et al., 2005).

Synthesis and Biological Evaluation

Benzothiazole derivatives, including those related to (1R,3S)-N-[2-(cyclopentanecarbonylamino)-1,3-benzothiazol-6-yl]-3-(2-naphthylmethylamino)cyclohexanecarboxamide, have been synthesized and evaluated for their cytotoxic and antimicrobial activities. Such studies contribute to understanding the biological properties and potential therapeutic applications of these compounds (Nam et al., 2010).

Corrosion Inhibition

In a different application, benzothiazole derivatives have shown effectiveness as corrosion inhibitors for low carbon steel in acidic environments. This suggests potential industrial applications in protecting metal surfaces (Hür et al., 2011).

Anticonvulsant and CNS Activity

Some benzothiazole derivatives, including related compounds, have been evaluated for their anticonvulsant and central nervous system (CNS) depressant activities. This research contributes to the development of potential therapeutic agents for neurological disorders (Rana et al., 2008).

properties

Product Name

(1R,3S)-N-[2-(cyclopentanecarbonylamino)-1,3-benzothiazol-6-yl]-3-(2-naphthylmethylamino)cyclohexanecarboxamide

Molecular Formula

C31H36N4O2S

Molecular Weight

528.72

IUPAC Name

(1R,3S)-N-[2-(cyclopentanecarbonylamino)-1,3-benzothiazol-6-yl]-3-(naphthalen-2-ylmethylamino)cyclohexane-1-carboxamide

InChI

InChI=1S/C31H34N4O2S/c36-29(22-7-2-3-8-22)35-31-34-27-15-14-26(18-28(27)38-31)33-30(37)24-10-5-11-25(17-24)32-19-20-12-13-21-6-1-4-9-23(21)16-20/h1,4,6,9,12-16,18,22,24-25,32H,2-3,5,7-8,10-11,17,19H2,(H,33,37)(H,34,35,36)/t24-,25+/m1/s1

InChI Key

LBZWQCAELRJFIJ-RPBOFIJWSA-N

SMILES

C1CCC(C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)NC(=O)C4CCCC(C4)NCC5=CC6=CC=CC=C6C=C5

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

FTR1335;  FTR-1335;  FTR 1335

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1R,3S)-N-[2-(cyclopentanecarbonylamino)-1,3-benzothiazol-6-yl]-3-(2-naphthylmethylamino)cyclohexanecarboxamide
Reactant of Route 2
Reactant of Route 2
(1R,3S)-N-[2-(cyclopentanecarbonylamino)-1,3-benzothiazol-6-yl]-3-(2-naphthylmethylamino)cyclohexanecarboxamide
Reactant of Route 3
Reactant of Route 3
(1R,3S)-N-[2-(cyclopentanecarbonylamino)-1,3-benzothiazol-6-yl]-3-(2-naphthylmethylamino)cyclohexanecarboxamide
Reactant of Route 4
(1R,3S)-N-[2-(cyclopentanecarbonylamino)-1,3-benzothiazol-6-yl]-3-(2-naphthylmethylamino)cyclohexanecarboxamide
Reactant of Route 5
(1R,3S)-N-[2-(cyclopentanecarbonylamino)-1,3-benzothiazol-6-yl]-3-(2-naphthylmethylamino)cyclohexanecarboxamide
Reactant of Route 6
(1R,3S)-N-[2-(cyclopentanecarbonylamino)-1,3-benzothiazol-6-yl]-3-(2-naphthylmethylamino)cyclohexanecarboxamide

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